N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide” is a compound with the molecular formula C18H22N4O2S . It has been studied for its anti-inflammatory properties . The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves the treatment of intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular weight of the compound is 358.5 g/mol . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The compound has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.5 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass is 358.14634713 g/mol and its monoisotopic mass is also 358.14634713 g/mol . The topological polar surface area is 103 Ų .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel heterocyclic sulfonamides, incorporating biologically active moieties such as thiophene, coumarin, thiazole, piperidine, and others. These compounds have shown potent antimicrobial activities against pathogens like Klebsiella pneumonia. The structural confirmation of these compounds was achieved through elemental analysis and spectral data, highlighting the potential of these sulfonamides in antimicrobial applications (Debbabi et al., 2016).
Antiproliferative and Anti-HIV Activity
Several studies have synthesized N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing promise as antiproliferative and anti-HIV agents. These compounds were synthesized through multi-step processes and evaluated for their bioactivity, revealing significant antiproliferative effects against human tumor cell lines and protection against picrotoxin-induced convulsion, suggesting their potential in cancer and convulsion treatment applications (Farag et al., 2012).
Carbonic Anhydrase Inhibition
Research into sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has shown these compounds to be potent inhibitors of human carbonic anhydrases. These inhibitors target cytosolic and transmembrane, tumor-associated isoforms, offering insights into the development of therapeutic agents for diseases associated with carbonic anhydrase activity (Alafeefy et al., 2015).
Molecular Docking and Biological Screening
The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has been described, showing various biologically active moieties. These compounds were screened for their cytotoxic activity against different human cell lines, with some exhibiting potent cytotoxic activity. Molecular docking studies suggest these compounds could act as inhibitors against DHFR enzyme active sites, indicating potential applications in the development of antiproliferative agents (El-Gilil, 2019).
Design and Synthesis for CNS Disorders
The design and synthesis of arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been studied, identifying compounds with potent and selective 5-HT7 receptor antagonist properties. These findings suggest the potential of N-alkylated arylsulfonamides in treating CNS disorders, offering new avenues for therapeutic development (Canale et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a decrease in inflammation, as these molecules are key mediators of the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory molecules like thromboxane and prostaglandins . This can lead to a reduction in inflammation and associated symptoms .
Result of Action
The compound’s action results in the suppression of inflammation . By inhibiting the COX enzymes, it reduces the production of pro-inflammatory molecules, leading to a decrease in inflammation . This can help alleviate symptoms associated with inflammatory conditions .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c1-13-6-7-17(24-13)26(22,23)19-12-14-8-10-21(11-9-14)18-20-15-4-2-3-5-16(15)25-18/h2-7,14,19H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSONDNHXHFHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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